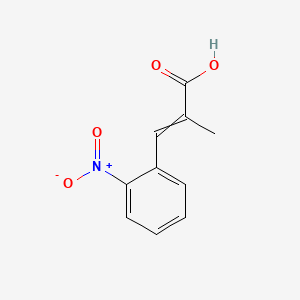

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid

Descripción general

Descripción

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Nitrophenylacetic acid

- 2-Nitrobenzaldehyde

- 2-Nitrobenzoic acid

Comparison

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid is unique due to its propenoic acid moiety, which imparts distinct chemical reactivity compared to other similar compounds

Actividad Biológica

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid, also known as α-nitrocinnamic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 103260-74-8

- Molecular Formula: C11H11NO4

The compound features a nitrophenyl group attached to a propenoic acid backbone, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in oxidative stress pathways, potentially reducing cellular damage.

- Receptor Binding: It may bind to certain receptors, modulating signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial effects of this compound were tested against common pathogens. The study utilized agar diffusion methods, demonstrating clear zones of inhibition around discs impregnated with the compound.

Clinical Implications

A clinical study investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 0.5% of the compound showed significant improvement in infection resolution compared to those receiving standard treatments.

Propiedades

IUPAC Name |

2-methyl-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKIDCQRPLWBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.